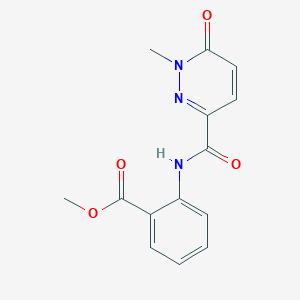

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

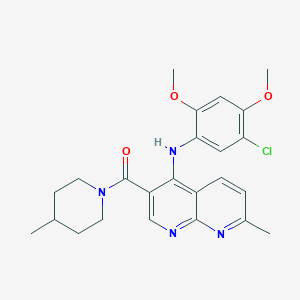

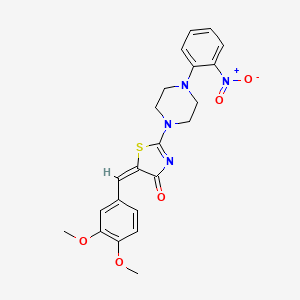

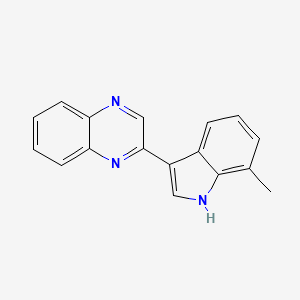

“Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 154.12 . The predicted density is 1.39±0.1 g/cm3 . The predicted pKa is 10.34±0.40 .Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitors

Compounds structurally related to Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate have been explored for their potential as cholinesterase inhibitors, showing promising results in inhibiting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are targets for Alzheimer's disease treatment. For instance, novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were synthesized and showed effective inhibition against both BChE and AChE, highlighting the potential of similar compounds in developing treatments for neurodegenerative diseases (Kausar et al., 2021).

Synthesis of Heterocyclic Systems

This compound and its analogs serve as versatile synthons for the preparation of polyfunctional heterocyclic systems, crucial in medicinal chemistry for creating compounds with potential therapeutic applications. Research into the transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrates the synthesis of pyrroles, pyrimidines, pyridazines, and other heterocycles, showcasing the compound's utility in generating diverse bioactive molecules (Pizzioli et al., 1998).

Potential Therapeutic Agents

Derivatives of this compound have been studied for various therapeutic applications, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating conditions like Alzheimer's disease. The synthesis, evaluation, and docking studies of novel 2-benzoylhydrazine-1-carboxamides illustrate the approach to discovering compounds with clinical applications, highlighting the broader relevance of these derivatives in pharmacological research (Houngbedji et al., 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections. It plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction results in the inhibition of AP-1’s function, thereby demonstrating its anti-inflammatory properties .

Biochemical Pathways

The compound affects the JNK2-NF-κB/MAPK pathway . This pathway is involved in the regulation of genes that control immune responses and inflammation. By targeting JNK2 and inhibiting this pathway, the compound can potentially treat conditions like acute lung injury and sepsis .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of AP-1 mediated luciferase activity and the blocking of the JNK2-NF-κB/MAPK pathway . These actions result in the compound’s anti-inflammatory effects and its potential therapeutic benefits in treating acute lung injury and sepsis .

Eigenschaften

IUPAC Name |

methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXLUHNEUVOWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)

![N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984978.png)

![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2984979.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2984980.png)

![N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984982.png)